Dimethindene maleate
Overview
Description
Dimethindene maleate is a compound commonly used in the pharmaceutical industry. It is the maleic acid salt of dimethindene, an antihistamine and anticholinergic agent. This compound is primarily used to treat allergic reactions, such as hay fever, urticaria, and pruritus. It is available in both oral and topical formulations .
Mechanism of Action
Target of Action
Dimethindene Maleate, also known as Dimethindene or Dimetindene Maleate, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation . Additionally, the (S)-(+)-dimethindene enantiomer is a potent antagonist of the M2 muscarinic receptor .
Mode of Action
This compound acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . The (S)-(+)-dimethindene enantiomer also acts as an antagonist of the M2 muscarinic receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptor, this compound inhibits the effects of histamine, a key mediator of allergic reactions . This results in the suppression of allergic symptoms.
Pharmacokinetics
The pharmacokinetics of this compound were studied after its intravenous and oral administration to healthy volunteers . Serum concentrations were measured for 48 hours using an enzyme-linked immunosorbent assay . The drug is metabolized in the liver through hydroxylation and methoxylation . It has a plasma half-life of approximately 10-11 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, it inhibits the effects of histamine, reducing inflammation, itching, and vasodilation associated with allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethindene maleate is synthesized through a multi-step process. The synthesis begins with the preparation of dimethindene, which involves the reaction of 2-ethylpyridine with indene in the presence of a strong base to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce dimethindene. Finally, dimethindene is reacted with maleic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dimethindene maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form degradation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various degradation products, amines, and substituted pyridine derivatives .
Scientific Research Applications
Dimethindene maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: this compound is used in research on allergic reactions and immune responses.
Medicine: The compound is studied for its therapeutic potential in treating allergic conditions and its sedative effects.
Industry: This compound is used in the formulation of various pharmaceutical products, including creams, gels, and tablets
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Promethazine: An antihistamine with additional antiemetic and sedative properties.
Uniqueness
Dimethindene maleate is unique in its combination of antihistamine and anticholinergic properties, which provide both anti-allergic and sedative effects. Unlike some other first-generation antihistamines, this compound minimally crosses the blood-brain barrier, resulting in fewer central nervous system side effects .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECWXGUJQLXJF-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5636-83-9 (Parent) | |
Record name | Dimethindene maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-69-5 | |
Record name | Dimethindene maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3614-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethindene maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimetindene hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHINDENE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethindene maleate exert its antihistaminic effect?
A: Dimetindene maleate acts as a histamine H1-receptor antagonist. [, , , , , , ] This means it binds to the H1-receptor, preventing histamine from binding and exerting its effects like vasodilation, itching, and smooth muscle contraction. [, , ]
Q2: Is there evidence that this compound induces systemic acquired resistance (SAR) in plants?
A: Research suggests that this compound can potentially induce SAR in rice plants, particularly against the blast fungus Magnaporthe oryzae. [] This resistance appears linked to the activation of the salicylic acid signaling pathway, as evidenced by the upregulation of genes like OsWRKY45 and OsNPR1. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C26H26N2 • C4H4O4, and its molecular weight is 458.56 g/mol.
Q4: How do structural modifications of dimethindene affect its H1-receptor antagonist activity?
A: Research indicates that the stereochemistry and substituents on the indene ring significantly influence dimethindene's affinity for the H1-receptor. [, ] For example, the (−)-enantiomer generally exhibits higher affinity and potency compared to the (+)-enantiomer. [, ] Additionally, modifications to the dialkylaminoethyl side chain can alter M2 muscarinic receptor selectivity. []
Q5: How is this compound metabolized in humans and rats?
A: In humans, this compound is primarily metabolized by hydroxylation at the 6-position of the indene ring, followed by conjugation with glucuronic acid. [] This results in the formation of 6-hydroxydimethindene glucuronide as the major metabolite. [] In rats, N-oxidation is the primary metabolic pathway, leading to the formation of dimethindene-N-oxide as the main metabolite. []
Q6: Is the metabolism of this compound stereoselective?
A: Yes, the metabolism of this compound exhibits stereoselectivity. [, ] Studies indicate a preferential elimination of the R-(-)-enantiomer of N-demethyldimethindene in humans. [] Additionally, the elimination of all metabolites is two to three times higher after administration of the R-(-)-dimethindene compared to the S-(+)-enantiomer. []
Q7: Is this compound dialyzable?
A: Yes, this compound exhibits dialyzability. [] Studies using a cuprophan hollow fiber dialyzing module reported a mean clearance of 38 ml/min*m2 for this compound, suggesting its elimination from plasma during hemodialysis. []
Q8: What in vitro models are used to assess the antihistaminic activity of this compound?
A: Guinea pig ileum assays are commonly employed to evaluate the H1-receptor antagonist activity of this compound. [] These assays measure the ability of this compound to inhibit histamine-induced contractions of the ileum smooth muscle. []
Q9: What in vivo models are used to assess the efficacy of this compound in allergic rhinitis?
A: Controlled allergen challenge models, like the Vienna Challenge Chamber (VCC), are used to evaluate the efficacy of this compound in seasonal allergic rhinitis. [, ] These models expose subjects to controlled amounts of allergen (e.g., grass pollen), allowing for the assessment of objective parameters like nasal airflow and subjective symptoms like sneezing and itching. [, ]
Q10: Are there reports of contact dermatitis associated with this compound?
A: Yes, there are case reports of contact dermatitis associated with topical this compound use. [] This reaction is likely due to hypersensitivity or allergic reactions to the drug or other components in the formulation. []
Q11: What analytical techniques are employed for the quantification of this compound in pharmaceutical formulations?
A11: Several analytical techniques are used for this compound quantification, including:
- High-performance liquid chromatography (HPLC): This method provides high sensitivity and selectivity for determining this compound content in various formulations. [, , , ]
- Spectrophotometry: This method utilizes UV-Vis absorbance to quantify this compound in pharmaceutical preparations and water samples. []
- Capillary electrophoresis (CE): Both capillary zone electrophoresis (CZE) and isotachophoresis (ITP) methods have been developed for separating and quantifying this compound enantiomers. [, ]
Q12: How is the enantiomeric purity of dimethindene assessed?
A: The enantiomeric purity of dimethindene can be determined using chiral HPLC or capillary electrophoresis methods. [, , ] These techniques utilize chiral stationary phases or chiral selectors to separate and quantify the individual enantiomers. [, , ]
Q13: What drug delivery systems are being explored for this compound?
A: Researchers are exploring hydrogel-based systems for delivering this compound and dexpanthenol for topical applications. [, ] These hydrogels aim to provide controlled drug release and improve patient comfort. [, ] Different polymers like carbomer, xanthan gum, and hydroxypropyl methylcellulose are being investigated for their suitability as hydrogel bases. [, ]
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